2-(4-Iodophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound characterized by the presence of an imidazo ring fused to a pyridine structure, with a 4-iodophenyl substituent. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
The compound can be synthesized through various methods, including one-pot reactions and catalytic processes involving iodine or copper catalysts. These methods often utilize readily available starting materials such as 2-aminopyridines and aryl aldehydes.
2-(4-Iodophenyl)imidazo[1,2-a]pyridine belongs to the class of imidazo[1,2-a]pyridines, which are known for their diverse pharmacological properties. This class of compounds has been studied for their potential use in treating various diseases, including cancer and neurological disorders.
The synthesis of 2-(4-Iodophenyl)imidazo[1,2-a]pyridine can be achieved using several approaches:
The iodine-catalyzed method typically involves the following steps:
The molecular structure of 2-(4-Iodophenyl)imidazo[1,2-a]pyridine features:
The molecular formula is , with a molecular weight of approximately 305.10 g/mol. The compound exhibits distinct spectral characteristics that can be analyzed using techniques such as NMR and mass spectrometry to confirm its structure.
2-(4-Iodophenyl)imidazo[1,2-a]pyridine can participate in various chemical reactions:
The reactivity profile is influenced by the presence of the iodine substituent, which can enhance electrophilicity in certain contexts or allow for specific transformations that leverage the halogen's leaving group ability.
The mechanism by which 2-(4-Iodophenyl)imidazo[1,2-a]pyridine exerts its biological effects often involves interactions with specific biological targets:
Studies have demonstrated that structural modifications can significantly influence biological activity, suggesting a structure-activity relationship that is critical for drug design.
The applications of 2-(4-Iodophenyl)imidazo[1,2-a]pyridine include:
The imidazo[1,2-a]pyridine scaffold represents a privileged nitrogen-bridged bicyclic heterocycle with significant pharmaceutical relevance. This fused system combines a five-membered imidazole ring and a six-membered pyridine ring, sharing the C2-N3 bond, creating a planar, π-conjugated structure with inherent dipole moments (4.0–5.0 Debye). The core exhibits amphoteric properties, acting as both a weak base (pKa ~3.5–5.0 for protonation at N1) and a weak acid. This electronic asymmetry facilitates diverse non-covalent interactions with biological targets, including hydrogen bonding via N1 and π-stacking through the electron-rich ring system. The C2 position is particularly electrophilic, serving as the primary site for electrophilic aromatic substitution, while C3 exhibits nucleophilic character. This dual reactivity enables selective functionalization, making the scaffold a versatile template for drug design [7].
The introduction of a 4-iodophenyl group at the C2 position confers distinct physicochemical and pharmacological properties. Iodine, with its large atomic radius (198 pm) and polarizable electron cloud, enhances intermolecular interactions through halogen bonding (XB), where it acts as an XB donor to oxygen/nitrogen acceptors (strength: 15–30 kJ/mol). This heavy halogen significantly increases molecular weight (+126 g/mol) and lipophilicity (XLogP3 ≈4.2), improving membrane permeability but potentially reducing aqueous solubility. The iodine atom serves as a versatile synthetic handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) due to favorable C-I bond dissociation energy (≈214 kJ/mol). Its orthogonal electronic effects mildly deactivate the phenyl ring toward electrophilic substitution (Hammett σₚ: +0.18), directing further modifications to meta positions [3] [8].
The exploration of imidazo[1,2-a]pyridines began in the late 19th century with the first synthesis via condensation of 2-aminopyridine and α-haloketones. Significant milestones include:
According to IUPAC conventions, the parent compound is systematically named as 6-fluoro-2-(4-iodophenyl)imidazo[1,2-a]pyridine, with the ring numbering assigning N1-N2-C3 as the imidazole segment and C5-C6-C7-C8-C9 as the pyridine ring. The fused system prioritizes pyridine nitrogen (position 5) over imidazole in numbering. Alternative nomenclature includes 2-(p-iodophenyl)imidazo[1,2-a]pyridine (CAS: 214958-27-7). Substituent positions are specified relative to the bridgehead atoms, with C3 being adjacent to N1 and C8 opposite the fusion bond [8].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.: 67054-00-6